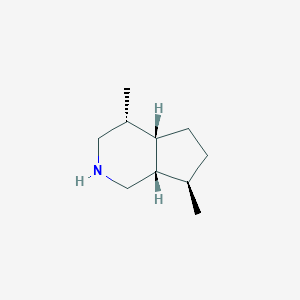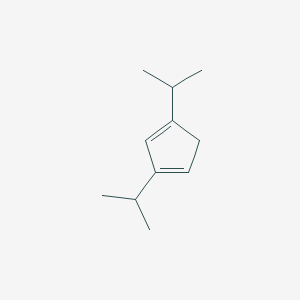
1,3-Diisopropyl-1,3-cyclopentadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-Diisopropyl-1,3-cyclopentadiene (DIPC) is a cyclic hydrocarbon compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. DIPC is a highly reactive and unstable compound that has been synthesized through several methods, including the Diels-Alder reaction and the Birch reduction method. In
作用機序
The mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene is not fully understood, but it is believed to act as a reactive diene in Diels-Alder reactions. 1,3-Diisopropyl-1,3-cyclopentadiene can undergo cycloaddition reactions with various dienophiles, including electron-deficient alkenes and alkynes. 1,3-Diisopropyl-1,3-cyclopentadiene has also been shown to undergo electrocyclic reactions, which can lead to the formation of various cyclic compounds.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 1,3-Diisopropyl-1,3-cyclopentadiene. However, some studies have shown that 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have potential anti-inflammatory and anti-cancer properties. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent antimalarial activity.
実験室実験の利点と制限
1,3-Diisopropyl-1,3-cyclopentadiene is a highly reactive and unstable compound, which can make it challenging to work with in the laboratory. However, 1,3-Diisopropyl-1,3-cyclopentadiene has several advantages, including its potential applications in organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent biological activity, which makes them attractive targets for drug discovery.
将来の方向性
There are several future directions for research on 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives. One direction is to explore the potential applications of 1,3-Diisopropyl-1,3-cyclopentadiene derivatives in catalysis and materials science. Another direction is to investigate the biological activity of 1,3-Diisopropyl-1,3-cyclopentadiene derivatives and their potential as drug candidates. Additionally, research on the mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives could lead to the development of new synthetic methods and the discovery of novel cyclic compounds.
Conclusion
In conclusion, 1,3-Diisopropyl-1,3-cyclopentadiene is a highly reactive and unstable cyclic hydrocarbon that has gained significant attention in scientific research due to its potential applications in various fields. 1,3-Diisopropyl-1,3-cyclopentadiene can be synthesized through the Diels-Alder reaction and has been studied for its potential applications in organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent biological activity, which makes them attractive targets for drug discovery. While there is limited research on the biochemical and physiological effects of 1,3-Diisopropyl-1,3-cyclopentadiene, future research could lead to the development of new synthetic methods and the discovery of novel cyclic compounds.
科学的研究の応用
1,3-Diisopropyl-1,3-cyclopentadiene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been used as ligands for the synthesis of metal complexes with potential applications in catalysis and materials science.
特性
CAS番号 |
123278-27-3 |
|---|---|
製品名 |
1,3-Diisopropyl-1,3-cyclopentadiene |
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
1,3-di(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-8(2)10-5-6-11(7-10)9(3)4/h5,7-9H,6H2,1-4H3 |
InChIキー |
QCEFTGHIXRHYPC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC1)C(C)C |
正規SMILES |
CC(C)C1=CC(=CC1)C(C)C |
同義語 |
1,3-Cyclopentadiene,1,3-bis(1-methylethyl)-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)
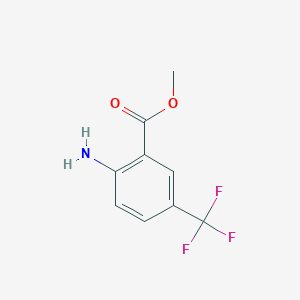
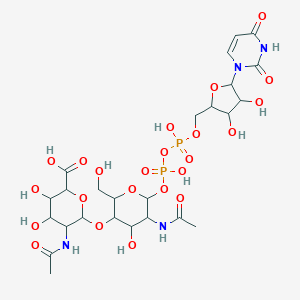
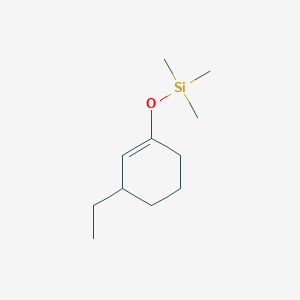
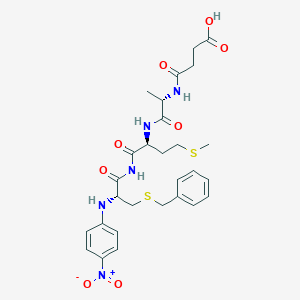
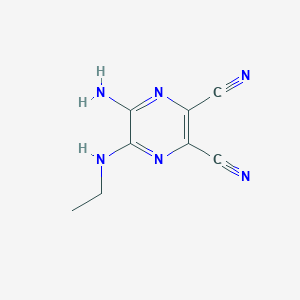
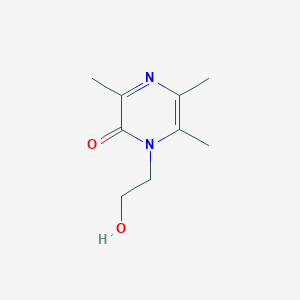
![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)
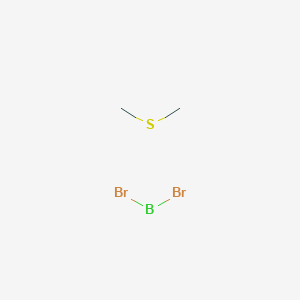
![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
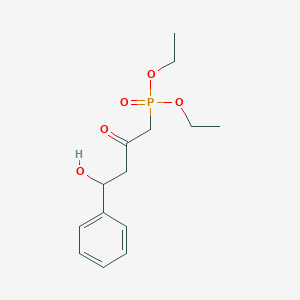
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
